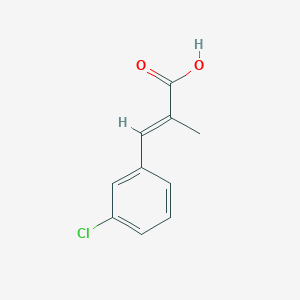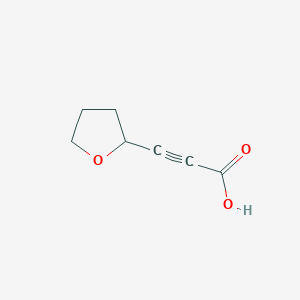
3-(3-CHLORO-PHENYL)-2-METHYL-ACRYLIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-CHLORO-PHENYL)-2-METHYL-ACRYLIC ACID is a useful research compound. Its molecular formula is C10H9ClO2 and its molecular weight is 196.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Impact and Biodegradation
Chlorophenols, including compounds related to (E)-3-(3-chlorophenyl)-2-methylprop-2-enoic acid, have been extensively studied for their environmental impact, particularly in aquatic environments. They are known to exert moderate to significant toxic effects on mammalian and aquatic life, with certain chlorophenols demonstrating considerable toxicity to fish upon long-term exposure. The persistence of these compounds in the environment can vary, being low in the presence of adapted microflora capable of biodegrading them, but moderate to high under less favorable conditions. Bioaccumulation is generally expected to be low, although these compounds have a strong organoleptic effect on aquatic life (Krijgsheld & Gen, 1986).
Pharmacological Effects and Applications
Recent research highlights the broad pharmacological potential of chlorogenic acid (CGA), a compound structurally related to (E)-3-(3-chlorophenyl)-2-methylprop-2-enoic acid, underscoring its antioxidant, anti-inflammatory, cardioprotective, and neuroprotective activities. CGA is abundant in natural sources like green coffee extracts and tea and has been found to modulate lipid and glucose metabolism, offering therapeutic prospects for managing conditions such as cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects and potential as a natural food additive to replace synthetic antibiotics have also been emphasized, indicating a wide range of applications beyond environmental considerations (Naveed et al., 2018).
Biodegradation of Herbicides
The environmental behavior and microbial biodegradation of herbicides based on 2,4-D, closely related to the chemical family of (E)-3-(3-chlorophenyl)-2-methylprop-2-enoic acid, have been reviewed, with a focus on the role of microorganisms in their degradation. These studies are crucial for understanding how to mitigate the environmental impacts of such compounds, highlighting the importance of microbial processes in detoxifying areas contaminated with herbicides (Magnoli et al., 2020).
Trends in Toxicity Studies
The global trends and gaps in studies on the toxicity of chlorinated compounds, such as 2,4-D, reveal a rapid advancement in research focused on toxicology and mutagenicity. This body of work provides critical insights into the specific characteristics of toxicity, guiding future research efforts and potentially informing regulatory and safety guidelines for the use of such compounds in agriculture and other industries (Zuanazzi et al., 2020).
作用機序
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which share some structural similarities, are known to interact with their targets, leading to changes in cellular processes . These changes can result in a variety of biological activities, as mentioned above .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect various biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of these compounds .
Pharmacokinetics
A study on the pharmacokinetics of tolfenamic acid, a similar compound, showed good oral absorption and bioavailability . The metabolism was qualitatively and quantitatively very similar to previous observations in healthy volunteers .
Result of Action
Indole derivatives, which are structurally similar, have been shown to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
(E)-3-(3-chlorophenyl)-2-methylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGZPQKRDHNWQS-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)Cl)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2920224.png)
![3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2920225.png)

![4-[(1H-imidazol-1-yl)methyl]-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide](/img/structure/B2920232.png)
![4-[(1H-1,2,3-triazol-1-yl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B2920233.png)
![7-[(E)-but-2-enyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2920234.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2920235.png)

![3-(2-Chlorophenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2920238.png)
![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B2920240.png)
![1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol](/img/structure/B2920242.png)
![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2920244.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B2920246.png)
![4H-furo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2920247.png)
